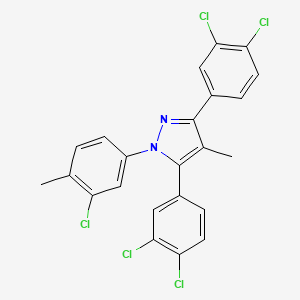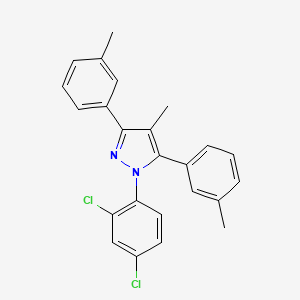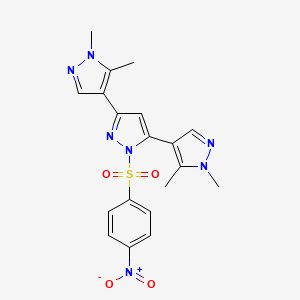
1-(3-chloro-4-methylphenyl)-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chloro-4-methylphenyl)-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of multiple chlorine atoms and methyl groups attached to a pyrazole ring
Preparation Methods
The synthesis of 1-(3-chloro-4-methylphenyl)-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of 3-chloro-4-methylphenyl isocyanate and 3,4-dichlorophenyl hydrazine.
Formation of Pyrazole Ring: The isocyanate and hydrazine derivatives undergo a cyclization reaction to form the pyrazole ring.
Substitution Reactions: The resulting pyrazole compound is then subjected to further substitution reactions to introduce the additional chlorine and methyl groups.
The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the cyclization and substitution reactions .
Chemical Reactions Analysis
1-(3-chloro-4-methylphenyl)-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, acetone), acidic or basic catalysts, and controlled temperatures .
Scientific Research Applications
1-(3-chloro-4-methylphenyl)-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methylphenyl)-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-(3-chloro-4-methylphenyl)-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole can be compared with other similar compounds, such as:
3-chloro-4-methylphenyl isocyanate: A precursor in the synthesis of the pyrazole compound, known for its reactivity and use in organic synthesis.
1-(3-chloro-4-methylphenyl)-3-(3,4-dichlorophenyl)urea: A related compound with similar structural features, used in different chemical applications.
1-(3-chloro-4-methylphenyl)-3-[(3,4-dichlorophenyl)amino]-4-(4-fluorophenyl)-1H-pyrrole-2,5-dione: Another structurally related compound with potential biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C23H15Cl5N2 |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3,5-bis(3,4-dichlorophenyl)-4-methylpyrazole |
InChI |
InChI=1S/C23H15Cl5N2/c1-12-3-6-16(11-19(12)26)30-23(15-5-8-18(25)21(28)10-15)13(2)22(29-30)14-4-7-17(24)20(27)9-14/h3-11H,1-2H3 |
InChI Key |
MBTCTDRTGXSNSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C(=N2)C3=CC(=C(C=C3)Cl)Cl)C)C4=CC(=C(C=C4)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(3,4-diethoxyphenyl)ethyl]-5-(difluoromethyl)-7-methyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10917650.png)
![(2Z)-2-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxamide](/img/structure/B10917654.png)
![[6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10917659.png)
![1,3-dimethyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-sulfonamide](/img/structure/B10917662.png)
![1,3-dimethyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10917663.png)
![2-[(3-ethyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B10917665.png)

![1-[4-({4-[(2-Fluorophenyl)carbonyl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B10917695.png)
![N-{2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethyl}-5-cyclopropyl-1H-pyrazole-3-carboxamide](/img/structure/B10917696.png)


![1-(difluoromethyl)-5-methyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propyl}-1H-pyrazole-4-sulfonamide](/img/structure/B10917714.png)

![5-(4-fluorophenyl)-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10917727.png)
